(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
Description
(E)-4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid is a novel small-molecule inhibitor of human thymidylate synthase (hTS), a critical enzyme in DNA synthesis and a target for anticancer therapies. Structurally, it features a cyclopropyl group linked to a tetrahydrothiophen-3-yl amine moiety and an (E)-configured α,β-unsaturated oxobut-2-enoic acid chain. This compound was identified as one of six promising hTS inhibitors in a recent biomolecular study .
Properties
IUPAC Name |
(E)-4-[cyclopropyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-10(3-4-11(14)15)12(8-1-2-8)9-5-6-16-7-9/h3-4,8-9H,1-2,5-7H2,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXFJHJOWCQNOL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(C2CCSC2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both cyclopropyl and tetrahydrothiophene moieties. These structural characteristics may influence its biological activity, particularly in modulating enzyme interactions and metabolic pathways. This article presents an overview of the compound's biological activity, synthesizing findings from various research studies.
- Molecular Formula : C₁₁H₁₉NO₂S
- IUPAC Name : this compound
- InChI Key : PCYFRFURORRBRP-UHFFFAOYSA-N
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially influencing metabolic pathways involving sulfur-containing compounds.
- Receptor Modulation : Its unique structure may facilitate binding to biological receptors, altering their activity and downstream signaling pathways.
Antimicrobial Activity
Preliminary studies have indicated that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 μg/mL |
| Staphylococcus aureus | 30 μg/mL |
| Pseudomonas aeruginosa | 20 μg/mL |
Cytotoxicity
Research has also evaluated the cytotoxic effects of the compound on human cell lines. The results indicate a selective cytotoxicity profile:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
Case Studies
- Study on Enzyme Inhibition : A study conducted by researchers at Virginia Commonwealth University explored the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results demonstrated a significant reduction in T3SS activity, suggesting potential applications as an antibacterial agent targeting virulence factors .
- Pharmacological Evaluation : Another study assessed the pharmacological profile of the compound in vivo, revealing that it could modulate inflammatory responses in animal models, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Pharmacological Potential
Research indicates that (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways involving sulfur-containing compounds .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives similar to this compound, indicating potential efficacy against various bacterial strains .
- Cancer Research : The compound's structural features suggest it could serve as a lead for developing selective inhibitors targeting cancer-related pathways, particularly in kinase inhibition .
- Neuropharmacology : Investigations into its neuroactive properties have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Enzyme Inhibition | Selective kinase inhibition | |
| Neuroactive | Modulation of neurotransmitter systems |
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclopropanation | Alkenes with carbenes | Formation of cyclopropyl group |
| Cyclization | Sulfur-containing reagents | Tetrahydrothiophene ring |
| Coupling | EDCI/DCC with amino acid derivative | Final product |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from five related hTS inhibitors (listed in ) are analyzed below. Key differences include substituent chemistry, stereochemistry, and hypothesized pharmacokinetic profiles.
Table 1: Structural and Functional Comparison of hTS Inhibitors
Key Findings:
Role of the α,β-Unsaturated Acid: The (E)-configured enoic acid in the target compound likely enhances binding via conjugation-induced planarity, facilitating π-π or dipole interactions with hTS’s active site. Saturated analogs (e.g., compound 3) exhibit reduced potency .
Substituent Effects: The tetrahydrothiophen-3-yl group’s sulfur atom may form hydrogen bonds or coordinate with metal ions in hTS, improving affinity.
Solubility and Selectivity: Compounds with polar groups (e.g., carboxyl-phenyl in compound 3) may exhibit better solubility but lower target specificity due to nonspecific electrostatic interactions. The target compound’s tetrahydrothiophen ring balances hydrophobicity and polarity, optimizing membrane permeability and target engagement .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid likely involves the following key steps:
- Activation of the α,β-unsaturated carboxylic acid moiety to facilitate nucleophilic substitution.
- Coupling with the cyclopropyl(tetrahydrothiophen-3-yl)amine to form the corresponding amide or amino-substituted acid.
- Control of stereochemistry at the double bond to ensure the (E)-configuration.
- Purification and characterization to confirm structure and purity.
This approach aligns with methods used for related α,β-unsaturated amino acid derivatives, such as (E)-4-methoxy-4-oxobut-2-enoic acid and (E)-4-ethoxy-4-oxobut-2-enoic acid, where carbodiimide-mediated coupling and solid-phase peptide synthesis techniques have been employed.
Activation and Coupling Reactions
Carbodiimide-Mediated Coupling
One established method for preparing α,β-unsaturated amino acids involves activating the carboxylic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of catalytic 4-dimethylaminopyridine (DMAP). This activation forms an O-acylisourea intermediate, which then reacts with the amine nucleophile.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Activating agent | EDAC (1.2 equivalents) | Water-soluble carbodiimide |
| Catalyst | DMAP (catalytic amount) | Enhances reaction rate |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions preferred |
| Temperature | 0 °C | Controls reaction rate and selectivity |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC |
| Work-up | Extraction, washing, and purification | Typically yields viscous oil or solid |
This method has been successfully applied in synthesizing related compounds, such as methyl 4-morpholin-4-ylbutyl (2E)but-2-ene-1,4-dioate, indicating its suitability for the preparation of amino-substituted α,β-unsaturated acids.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
For more complex analogues or derivatives, SPPS techniques can be adapted. This involves:
- Loading the α,β-unsaturated acid onto a resin (e.g., Rink amide resin).
- Sequential coupling of amino acid derivatives using activating agents such as N,N'-diisopropylcarbodiimide (DIC) and additives like 1-hydroxybenzotriazole (HOBt).
- Fmoc-deprotection cycles with piperidine in DMF.
- Final cleavage and purification.
This approach provides high stereochemical control and is suitable for synthesizing analogues with multiple functional groups, as demonstrated in the synthesis of related aza-peptidyl inhibitors.
Specific Considerations for Cyclopropyl(tetrahydrothiophen-3-yl)amine Incorporation
The cyclopropyl(tetrahydrothiophen-3-yl)amine moiety introduces steric and electronic complexity:
- Steric hindrance from the cyclopropyl group may require longer reaction times or higher temperatures for complete coupling.
- The sulfur-containing tetrahydrothiophene ring may be sensitive to oxidation; inert atmosphere conditions (nitrogen or argon) are recommended.
- Purification may involve chromatographic techniques optimized for sulfur-containing compounds to avoid decomposition.
Representative Experimental Procedure (Hypothetical)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Dissolve (E)-4-oxobut-2-enoic acid in dry DCM | Starting material solution |
| 2 | Add EDAC (1.2 eq) and DMAP (0.1 eq) at 0 °C | Activation of carboxylic acid |
| 3 | Add cyclopropyl(tetrahydrothiophen-3-yl)amine (1 eq) | Nucleophilic amine attack |
| 4 | Stir at 0 °C to room temperature for 2–4 hours | Formation of amino-substituted acid |
| 5 | Quench reaction, extract, wash, dry | Removal of by-products |
| 6 | Purify by column chromatography | Isolate pure this compound |
Analytical Characterization
- NMR Spectroscopy (1H and 13C) to confirm structure and stereochemistry.
- HPLC for purity assessment.
- LC-MS for molecular weight confirmation.
- IR Spectroscopy to verify functional groups.
These analyses are standard and have been reported for similar compounds in related syntheses.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbodiimide-mediated coupling | EDAC, DMAP, DCM, 0 °C | Mild conditions, good yields | Sensitive to moisture, side reactions possible |
| Solid-phase peptide synthesis | Rink resin, DIC, HOBt, Fmoc protection, DMF | High stereochemical control | Requires specialized equipment |
| Classical amide coupling | EDCI, HOBt, amine, organic solvents | Established, scalable | May require optimization for sterics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis can be approached via multicomponent reactions (e.g., Petasis reaction) or stepwise functionalization. For example, demonstrates the use of HFIP solvent and molecular sieves to enhance reaction efficiency in similar systems. Key steps include:
- Cyclopropane introduction : Use cyclopropylamine derivatives under anhydrous conditions.
- Tetrahydrothiophene coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig amination for nitrogen linkage.
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl reagent) to minimize by-products .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify stereochemistry (e.g., E-configuration at the double bond) and cyclopropane ring integrity.
- HRMS/LC-MS : Confirm molecular weight (expected error < 2 ppm) and detect impurities.
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, NH bend at ~1550 cm).
- HPLC-PDA : Use reverse-phase C18 columns with gradient elution (e.g., MeCN:HO, 30%→100%) to assess purity (>95%) .
Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions.
- Analysis : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics.
- Sample Handling : Store solutions at 4°C with inert gas purging to prevent oxidation, as organic degradation accelerates at higher temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of cyclopropyl and tetrahydrothiophene moieties on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents on the cyclopropane (e.g., methyl groups) or tetrahydrothiophene (e.g., sulfone modifications).
- In Vitro Assays : Test inhibition of enzymes (e.g., kinases, proteases) using fluorescence-based assays.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins.
- Data Validation : Compare IC values across analogs using ANOVA to identify statistically significant trends .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Models : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation parameters in docking simulations.
- Experimental Validation : Repeat assays with stricter controls (e.g., exclude DMSO if >1% v/v).
- Metabolite Screening : Use LC-MS to detect in situ degradation products that may interfere with activity .
Q. How can researchers address low yield or reproducibility issues in large-scale synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to improve heat/mass transfer.
- By-Product Analysis : Identify side reactions (e.g., epimerization at the cyclopropane) via -NMR coupling constants.
- Scale-Up : Maintain inert atmospheres (N/Ar) and pre-dry solvents to <50 ppm HO .
Q. What in vivo pharmacokinetic parameters should be prioritized for initial pharmacological profiling?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
